molecular formula C8H6BrNO B126910 6-Bromooxindole CAS No. 99365-40-9

6-Bromooxindole

Cat. No. B126910
CAS RN: 99365-40-9
M. Wt: 212.04 g/mol
InChI Key: JARRYVQFBQVOBE-UHFFFAOYSA-N
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Description

6-Bromooxindole is a derivative used in the preparation of p38alpha inhibitors as potential anti-inflammatories . It is also used as an intermediate in pharmaceuticals .


Synthesis Analysis

An efficient synthesis of 4-and 6-bromooxindoles, previously unknown compounds, has been reported. This synthesis is from 6-and 4-amino-2-nitrotoluenes and the transformation of 6-bromooxindole to 3-acylated derivatives .


Molecular Structure Analysis

The molecular formula of 6-Bromooxindole is C8H6BrNO . The structure can be represented by the SMILES notation as BrC1=CC=C2CC(=O)NC2=C1 .


Chemical Reactions Analysis

The transformation of 6-bromooxindole to 3-acylated derivatives is one of the key reactions involving 6-Bromooxindole .


Physical And Chemical Properties Analysis

6-Bromooxindole has a molecular weight of 212.043 Da . It is slightly soluble in water .

Scientific Research Applications

Synthesis of p38α Inhibitors

6-Bromooxindole: is utilized in the synthesis of p38α MAP kinase inhibitors , which are significant in the study of anti-inflammatory agents . These inhibitors can potentially treat chronic inflammatory diseases such as rheumatoid arthritis and psoriasis by interfering with the p38 MAP kinase-mediated signaling pathways.

Pharmaceutical Intermediates

As an intermediate in pharmaceuticals, 6-Bromooxindole plays a crucial role in the synthesis of various therapeutic compounds . Its reactivity due to the bromine atom makes it a valuable building block for constructing complex molecular structures found in drugs.

Organic Synthesis

In organic chemistry, 6-Bromooxindole is a versatile reagent for constructing indole-based frameworks . Indoles are a core structure in many natural products and pharmaceuticals, and the bromine substituent on the 6-position allows for further functionalization through cross-coupling reactions.

Safety And Hazards

6-Bromooxindole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-bromo-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c9-6-2-1-5-3-8(11)10-7(5)4-6/h1-2,4H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARRYVQFBQVOBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)Br)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378341
Record name 6-Bromooxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromooxindole

CAS RN

99365-40-9
Record name 6-Bromooxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-2,3-dihydro-1H-indol-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

4-Bromo-2-nitrophenylacetic acid (0.26 g), 0.26 g zinc powder and 3 mL 50% sulfuric acid in 5 mL of ethanol were heated at 100° C. overnight. The reaction mixture was filtered, diluted with a little acetic acid, concentrated to remove ethanol, diluted with water and extracted twice with ethyl acetate. The combined extracts were washed with brine, dried over anhydrous sodium sulfate and concentrated to give 0.19 g (90% yield) of 6-bromo-2-oxindole as a yellow solid.
Quantity
0.26 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.26 g
Type
catalyst
Reaction Step One
Yield
90%

Synthesis routes and methods II

Procedure details

A solution of 17.4 g of dimethyl 2-(4-bromo-2-nitrophenyl)malonate and 4.6 g of lithium chloride in 150 ml of dimethyl sulfoxide was placed in an oil bath at 100° C. After 3 hours, the reaction mixture was
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is the synthesis of 6-bromooxindole significant?

A1: The abstract highlights that both 4-bromooxindole and 6-bromooxindole were previously unknown compounds. The researchers present an efficient method for synthesizing these compounds, starting from readily available materials like 6-amino-2-nitrotoluene and 4-amino-2-nitrotoluene []. This synthesis pathway opens possibilities for exploring the chemical reactivity and potential applications of these novel bromooxindoles.

Q2: What kind of reactions involving 6-bromooxindole are discussed in the research?

A2: The abstract specifically mentions the successful transformation of 6-bromooxindole into 3-acylated derivatives []. This suggests that the bromine atom at the 6th position might allow for further modifications and reactions, potentially leading to more complex and diverse oxindole derivatives.

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